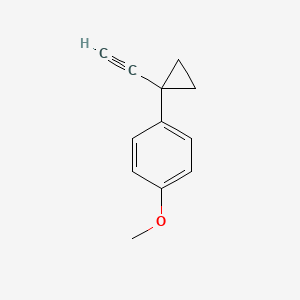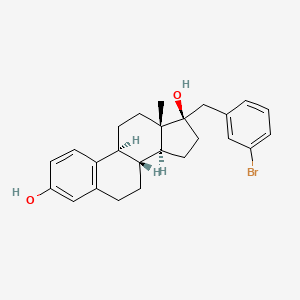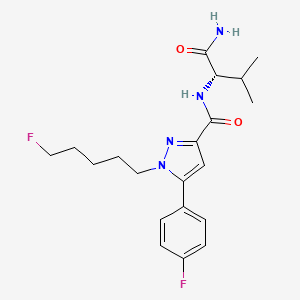
5F-AB-Fuppyca
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 5F-AB-Fuppyca involves several steps, starting with the preparation of the pyrazole core. The synthetic route typically includes the following steps:
Formation of the pyrazole ring: This is achieved by reacting a hydrazine derivative with a 1,3-dicarbonyl compound under acidic conditions.
Introduction of the fluoropentyl chain: The pyrazole intermediate is then reacted with a fluoropentyl halide in the presence of a base to introduce the fluoropentyl chain.
Attachment of the fluorophenyl group:
Análisis De Reacciones Químicas
5F-AB-Fuppyca undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoropentyl and fluorophenyl positions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
5F-AB-Fuppyca has several scientific research applications, including:
Chemistry: It is used as a reference standard for analytical methods development and validation.
Biology: The compound is studied for its interactions with cannabinoid receptors and its potential effects on biological systems.
Medicine: Research is ongoing to understand its pharmacological properties and potential therapeutic applications.
Industry: It is used in the development of new synthetic cannabinoids and related compounds.
Mecanismo De Acción
5F-AB-Fuppyca exerts its effects by acting as an agonist of the cannabinoid receptor 1 (CB1). Upon binding to the CB1 receptor, it activates the receptor and initiates a cascade of intracellular signaling pathways. This leads to various physiological and psychological effects, including altered perception, mood changes, and potential therapeutic effects .
Comparación Con Compuestos Similares
5F-AB-Fuppyca is structurally similar to other synthetic cannabinoids such as AB-CHFUPYCA, JWH-307, JWH-030, JWH-147, and AB-PINACA it is unique in its specific structural features, including the presence of both fluoropentyl and fluorophenyl groups
Similar compounds include:
- AB-CHFUPYCA
- JWH-307
- JWH-030
- JWH-147
- AB-PINACA
Propiedades
Número CAS |
2044702-46-5 |
|---|---|
Fórmula molecular |
C20H26F2N4O2 |
Peso molecular |
392.4 g/mol |
Nombre IUPAC |
N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-(5-fluoropentyl)-5-(4-fluorophenyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C20H26F2N4O2/c1-13(2)18(19(23)27)24-20(28)16-12-17(14-6-8-15(22)9-7-14)26(25-16)11-5-3-4-10-21/h6-9,12-13,18H,3-5,10-11H2,1-2H3,(H2,23,27)(H,24,28)/t18-/m0/s1 |
Clave InChI |
GSXRDTDYPSATDE-SFHVURJKSA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)N)NC(=O)C1=NN(C(=C1)C2=CC=C(C=C2)F)CCCCCF |
SMILES canónico |
CC(C)C(C(=O)N)NC(=O)C1=NN(C(=C1)C2=CC=C(C=C2)F)CCCCCF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


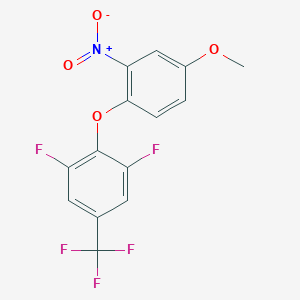
![6-bromo-7-methoxy-2-methyl-3H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B13428760.png)

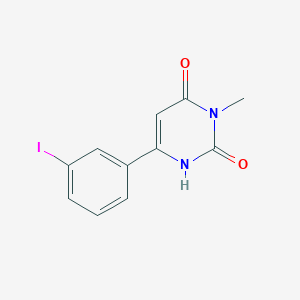
![4-(7,9-Dioxo-8-azaspiro[4.5]decan-8-yl)butyl 2-[1-[2-oxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butylamino]ethyl]cyclopentyl]acetate;oxalic acid](/img/structure/B13428769.png)
![[3-[2-[(7aR)-7a-methyl-1-(6-methylheptan-2-yl)-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexyl]oxy-tert-butyl-dimethylsilane](/img/structure/B13428770.png)


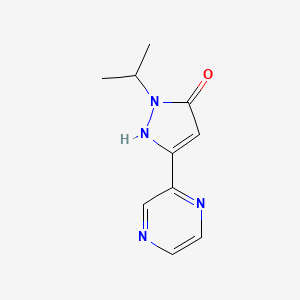
![(2-Isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanol](/img/structure/B13428790.png)
![1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B13428795.png)
